Lipophilicity Advantage of the 2-Trifluoromethyl Group over the 2-Difluoromethyl Analog
The 2-trifluoromethyl group in 2-(Trifluoromethyl)pyrazolo[1,5-A]pyrazin-4-OL provides a significant increase in lipophilicity compared to its 2-difluoromethyl analog. This is quantitatively reflected in a higher LogP value, a key parameter for predicting membrane permeability and oral bioavailability. The target compound has a reported LogP of 1.45370 [1]. While experimental LogP data for the difluoromethyl analog is not directly available, the trifluoromethyl group's enhanced lipophilicity is a well-established class-level inference from medicinal chemistry principles [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.45370 [1] |
| Comparator Or Baseline | 2-(Difluoromethyl)pyrazolo[1,5-a]pyrazin-4-ol (no CAS available); LogP value not reported |
| Quantified Difference | N/A (class-level inference) |
| Conditions | Calculated LogP from ChemSrc database |
Why This Matters
Higher LogP values, within an optimal range, are correlated with improved passive membrane diffusion and oral absorption, a critical property for developing orally bioavailable drug candidates.
- [1] ChemSrc. 2-(Trifluoromethyl)pyrazolo[1,5-A]pyrazin-4-OL. CAS 877402-82-9. https://m.chemsrc.com/cas/877402-82-9_1146124.html (accessed 2024). View Source
- [2] Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. View Source
